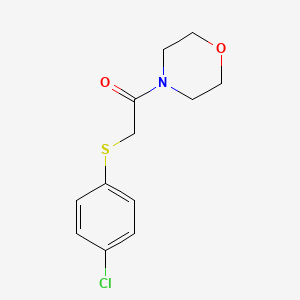

2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one

Beschreibung

2-((4-Chlorophenyl)thio)-1-morpholinoethan-1-one is a sulfur-containing acetamide derivative characterized by a morpholine ring, a 4-chlorophenylthio group, and a ketone moiety. This compound belongs to a class of molecules designed for diverse biological applications, including insecticidal and antiproliferative activities. Its synthesis typically involves nucleophilic substitution reactions between 2-chloroacetamide derivatives and thiol-containing intermediates under basic conditions, followed by purification via crystallization . The presence of the 4-chlorophenyl group enhances lipophilicity and electronic effects, which are critical for interactions with biological targets. The morpholine ring contributes to solubility and metabolic stability, making this scaffold a versatile platform for medicinal chemistry optimization.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2S/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTFZTBAZMXMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für WAY-380153 sind in öffentlich zugänglichen Quellen nicht weit verbreitet. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert. Industrielle Produktionsverfahren würden wahrscheinlich Standardmethoden der organischen Synthese umfassen, einschließlich der Verwendung geeigneter Lösungsmittel, Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen.

Analyse Chemischer Reaktionen

WAY-380153 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a thioether linkage with a morpholine moiety, which contributes to its biological activity. Its structure is characterized by a chlorophenyl group, which often enhances the compound's interaction with biological targets due to the electron-withdrawing nature of the chlorine atom.

Antiviral Activity

One of the most significant applications of 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one is in the development of antiviral agents. Research indicates that inhibitors targeting phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) can disrupt viral replication mechanisms. This compound has been identified as a selective inhibitor of PI4K IIIβ, showing promising antiviral effects against various RNA viruses, including those responsible for diseases like hepatitis and enterovirus infections .

Inhibitory Mechanisms

The compound's mechanism involves binding to the ATP site of PI4K IIIβ, preventing phosphorylation reactions crucial for viral replication. Crystallographic studies reveal that structural modifications can significantly influence the inhibitory potency against PI4K IIIβ, making this compound a valuable scaffold for further drug development .

Case Study 1: Selective Inhibition of PI4K IIIβ

In a study focusing on novel inhibitors of PI4K IIIβ, derivatives of 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one were synthesized and evaluated for their antiviral activity. The most potent derivative exhibited an IC50 value of 54 nM against PI4K IIIβ and demonstrated significant protective effects against cytopathic effects induced by Coxsackievirus B3 in cell assays .

Case Study 2: Structural Modifications and Activity Correlation

Research highlighted the importance of structural modifications on the pharmacological activity of compounds derived from 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one. Variations in the amine side chain and bicyclic core were shown to affect both the inhibitory potency against PI4K IIIβ and the overall antiviral efficacy. This underscores the compound's versatility as a lead structure in drug design .

Data Table: Summary of Key Findings

| Study | Target | IC50 (nM) | Activity | Notes |

|---|---|---|---|---|

| Study 1 | PI4K IIIβ | 54 | Antiviral | Effective against CVB3 |

| Study 2 | Various | Varies | Antiviral | Correlation with structural modifications |

Wirkmechanismus

WAY-380153 exerts its effects by inhibiting the FKBP12 protein . FKBP12 is involved in various cellular processes, including protein folding and regulation of the immune response. By inhibiting this protein, WAY-380153 can modulate these processes, making it a valuable tool in research related to cellular signaling and disease mechanisms.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole, pyrimidine) exhibit higher melting points (e.g., 292–293°C in vs. 119°C in ), likely due to enhanced crystallinity and intermolecular interactions.

- Substituent Effects : The 4-chlorophenyl group is a common motif across compounds, but additional groups like pyrimidine (in ) or styryl chains (in ) modulate electronic properties and bioactivity.

Insecticidal Activity

- Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial neonicotinoid. Its LC50 value was significantly lower, attributed to the cyano group and open-chain structure, which enhance target binding .

- In contrast, Compound 3 (cyclized thienopyridine derivative lacking the cyano group) showed reduced activity, highlighting the importance of electron-withdrawing substituents and conformational flexibility .

Antiproliferative Potential

- The oxadiazole-pyrimidine hybrid 2-{[5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl]thio}-1-morpholinoethan-1-one (Compound 5) exhibited notable antiproliferative activity, likely due to dual sulfur linkages and aromatic stacking interactions facilitated by the pyrimidine ring .

Spectroscopic and Crystallographic Insights

- IR/NMR Trends : All compounds show characteristic C=O stretches (~1640–1650 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹). The morpholine ring’s aliphatic protons resonate at δ 3.4–3.6 ppm in ¹H NMR .

- X-ray Data : In Compound 12 , the 4-chlorophenylthio group adopts a planar configuration, while the β-keto moiety participates in intramolecular hydrogen bonding, stabilizing the crystal lattice .

Biologische Aktivität

2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-chlorophenylthio group. Its molecular formula is C12H14ClNOS, and it exhibits properties characteristic of both thioether and morpholine derivatives, which are often associated with various biological activities.

Research indicates that compounds similar to 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one may interact with specific molecular targets, including enzymes and receptors. The binding to these targets can modulate cellular processes, leading to therapeutic effects. For instance, morpholine derivatives are known to exhibit antitumor and antibacterial activities through mechanisms such as enzyme inhibition and interference with cell signaling pathways .

Antimicrobial Activity

Studies have demonstrated that compounds containing the morpholine moiety exhibit significant antimicrobial properties. For example, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections . In one study, the synthesized compounds were evaluated for their antibacterial activity, revealing that several exhibited pronounced effects against target pathogens .

Anticancer Potential

The anticancer activity of morpholine derivatives has been well-documented. For instance, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways or inhibition of key oncogenic signaling pathways .

Enzyme Inhibition

Enzyme inhibitory activity is another critical aspect of the biological profile of 2-((4-chlorophenyl)thio)-1-morpholinoethan-1-one. Compounds with similar structures have been reported to act as potent inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibitory constants (IC50 values) have been systematically evaluated in various studies .

Study 1: Antibacterial Screening

In a comparative study, several morpholine derivatives were synthesized and screened for their antibacterial properties. The results indicated that compounds bearing electron-donating groups exhibited enhanced antibacterial activity compared to those with electron-withdrawing groups. This highlights the importance of structural modifications in optimizing biological activity .

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| A | 32 | Moderate |

| B | 16 | Strong |

| C | >64 | Weak |

Study 2: Anticancer Activity

Another study focused on the anticancer effects of morpholine derivatives on human cancer cell lines. The results showed that certain compounds induced significant apoptosis at concentrations as low as 10 μM, demonstrating their potential as therapeutic agents.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| D | 10 | MCF-7 (Breast) |

| E | 15 | HeLa (Cervical) |

| F | 20 | A549 (Lung) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.